molecular formula C8H15BrO2 B087643 Isopropyl 5-bromopentanoate CAS No. 13931-38-9

Isopropyl 5-bromopentanoate

Cat. No. B087643
CAS RN: 13931-38-9
M. Wt: 223.11 g/mol
InChI Key: BNMDVZUARWALIW-UHFFFAOYSA-N
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Description

Isopropyl 5-bromopentanoate is a chemical compound with the molecular formula C8H15BrO2 . It contains a total of 26 atoms, including 15 Hydrogen atoms, 8 Carbon atoms, 2 Oxygen atoms, and 1 Bromine atom . The molecule has 25 bonds in total, including 10 non-Hydrogen bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, and 1 aliphatic ester .


Molecular Structure Analysis

The molecular structure of Isopropyl 5-bromopentanoate includes 10 non-Hydrogen bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, and 1 aliphatic ester . The molecule contains a total of 26 atoms .


Physical And Chemical Properties Analysis

Isopropyl 5-bromopentanoate is a chemical compound with the molecular formula C8H15BrO2 . It contains a total of 26 atoms, including 15 Hydrogen atoms, 8 Carbon atoms, 2 Oxygen atoms, and 1 Bromine atom . The molecule has 25 bonds in total, including 10 non-Hydrogen bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, and 1 aliphatic ester .

Scientific Research Applications

  • Synthesis of Analogous Compounds : Isopropyl 5-bromopentanoate is used in the synthesis of various compounds. For instance, benzyl diisopropyl 5-phosphonopentanoate, synthesized from 5-bromopentanoic acid, is an analog of succinyl phosphate and may act as an enzyme inhibitor (Weyna et al., 2007).

  • Production of Bioactive Molecules : It's utilized in the creation of bioactive molecules, such as S-2-amino-5-(2-nitroimidazol-1-yl)pentanoic acid, a prodrug that can be activated to inhibit nitric oxide synthase in hypoxic solid tumors (Ulhaq et al., 1997).

  • Catalytic Reactions : It is involved in catalytic processes like the hydroesterification of butadiene, which is essential in industrial chemistry (Matsuda, 1973).

  • Chemical Synthesis Methods : Synthesis of 5-bromopentanoic acid itself is an area of research, with studies exploring methods such as oxidation of cyclopentanone (Starostin et al., 1989).

  • Analytical Chemistry Applications : In analytical chemistry, it's used in processes like the determination of antioxidant properties of compounds (Rojano et al., 2008).

  • Metabolomics Monitoring : Isopropyl 5-bromopentanoate is also relevant in metabolomics, for instance, in the monitoring of Escherichia coli fermentation processes (Cortada-Garcia et al., 2022).

  • Material Science : In the field of material science, it contributes to the synthesis and characterization of polymers and other materials (Kumar & Negi, 2015).

Safety And Hazards

Isopropyl alcohol, a related compound, is highly flammable and can cause serious eye irritation. It may also cause respiratory irritation and drowsiness or dizziness . It is recommended to keep away from heat, sparks, open flames, and hot surfaces. It should be used only outdoors or in a well-ventilated area and stored in a well-ventilated place .

properties

IUPAC Name

propan-2-yl 5-bromopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO2/c1-7(2)11-8(10)5-3-4-6-9/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMDVZUARWALIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50336902
Record name Isopropyl 5-bromopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl 5-bromopentanoate

CAS RN

13931-38-9
Record name Isopropyl 5-bromopentanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013931389
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopropyl 5-bromopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOPROPYL 5-BROMOPENTANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SDT3PBB4JZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DG Chasin - 1969 - search.proquest.com
Higher branched chain fatty acids were first recognized in 1929 as components of naturally occurring lipids in the course of the studies by RJ Anderson and co-workers (1, 2) on the …
Number of citations: 2 search.proquest.com

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